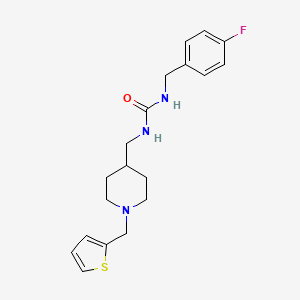

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Description

This compound features a urea core flanked by a 4-fluorobenzyl group and a piperidin-4-ylmethyl moiety substituted with a thiophen-2-ylmethyl group. The piperidine linker may influence conformational flexibility and solubility .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3OS/c20-17-5-3-15(4-6-17)12-21-19(24)22-13-16-7-9-23(10-8-16)14-18-2-1-11-25-18/h1-6,11,16H,7-10,12-14H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWQUMGDFYICGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

Formation of the Piperidin-4-ylmethyl Intermediate: This step involves the reaction of piperidine with a suitable alkylating agent to introduce the thiophen-2-ylmethyl group.

Introduction of the Fluorobenzyl Group: The intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to form the desired benzylated product.

Urea Formation: Finally, the benzylated intermediate is treated with an isocyanate or a similar reagent to form the urea linkage, resulting in the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea ():

Replacing the thiophen-2-ylmethyl group with pyrazin-2-yl introduces a nitrogen-rich heterocycle. Pyrazine’s electron-deficient nature reduces π-π interactions compared to thiophene but may improve hydrogen bonding with targets. This substitution could alter pharmacokinetics, as pyrazine derivatives often exhibit higher metabolic stability .Compound 29 (3-(5-methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea) ():

While retaining the thiophen-2-ylmethyl group, the urea is substituted with an oxazole ring. Oxazole’s hydrogen-bond acceptor capacity may enhance target selectivity. However, the bulky isopropylphenyl group could reduce membrane permeability compared to the fluorobenzyl group in the target compound .

Urea Derivatives with Fluorinated Aromatic Groups

- Compound 40 (1-(4-((7-(Dimethylamino)quinazolin-4-yl)oxy)phenyl)-3-(4-fluorobenzyl)urea) (): The 4-fluorobenzyl group is preserved, but the quinazoline-aryl ether linker introduces rigidity. Quinazoline’s planar structure may improve stacking interactions with aromatic residues in enzymes or receptors. However, the larger molecular weight (vs. the target compound) could reduce bioavailability .

1-(2-Oxaadamant-1-yl)-3-(1-(2-fluorobenzoyl)piperidin-4-yl)urea (21) ():

The oxaadamantyl group confers high metabolic stability due to its bulky, lipophilic nature. However, the 2-fluorobenzoyl substituent may sterically hinder binding compared to the 4-fluorobenzyl group in the target compound .

Piperidine-Linked Ureas with Varied Substituents

- This compound’s solubility is likely lower than the target due to the non-polar cyclopropane group .

1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea ():

The tetrazole group acts as a bioisostere for carboxylic acids, improving solubility and hydrogen bonding. The extended 3-(4-fluorophenyl)propyl chain may enhance hydrophobic interactions but increase molecular weight .

Thiophene-Containing Analogues

- The oxazole-carboxamide moiety demonstrates how hybrid heterocycles can balance solubility and binding affinity .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Thiophene’s electron-rich system in the target compound may favor interactions with aromatic residues in enzymes like soluble epoxide hydrolase (sEH) or kinases, as seen in related compounds .

- Substituent Impact : Fluorinated benzyl groups (e.g., 4-fluorobenzyl) balance lipophilicity and polarity, enhancing blood-brain barrier penetration compared to bulkier groups like oxaadamantyl .

Biological Activity

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 320.43 g/mol

- Functional Groups : Urea, piperidine, thiophene, and fluorobenzyl.

Synthesis

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea involves several steps, typically starting from commercially available piperidine derivatives. The synthesis pathway includes:

- Formation of Piperidine Derivative : Reaction of piperidine with thiophen-2-carboxaldehyde.

- Urea Formation : Coupling the resulting amine with isocyanate derivatives.

- Fluorobenzyl Substitution : Introduction of the 4-fluorobenzyl group via nucleophilic substitution.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea exhibit significant anticancer properties. For instance, piperidine derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 5.2 | Apoptosis |

| Compound B | MCF7 (Breast) | 10.0 | Cell Cycle Arrest |

Antimicrobial Activity

The compound also shows potential antimicrobial activity against various pathogens. A study evaluating similar urea derivatives indicated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Neuroprotective Effects

Research has suggested that piperidine-based compounds can exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. These effects are thought to arise from the modulation of neurotransmitter systems and reduction of oxidative stress.

Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of a related compound in a mouse model bearing human tumor xenografts. The treatment resulted in significant tumor reduction compared to control groups, supporting the notion that modifications in piperidine structures can enhance therapeutic outcomes.

Study 2: Antimicrobial Testing

In vitro testing on various microbial strains demonstrated that derivatives of this compound had lower cytotoxicity towards human cells while maintaining potent antimicrobial activity, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.